molecular formula C11H23NO B13473669 (4-Methyl-1-propoxycyclohexyl)methanamine

(4-Methyl-1-propoxycyclohexyl)methanamine

Cat. No.: B13473669
M. Wt: 185.31 g/mol
InChI Key: AMMIMQCZGZHOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1-propoxycyclohexyl)methanamine is an organic compound with the molecular formula C11H23NO It is a derivative of cyclohexane, featuring a methanamine group attached to a cyclohexane ring substituted with a 4-methyl and 1-propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1-propoxycyclohexyl)methanamine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.

    Substitution Reactions: The introduction of the 4-methyl and 1-propoxy groups can be achieved through substitution reactions. For example, the methyl group can be introduced via Friedel-Crafts alkylation, while the propoxy group can be added through nucleophilic substitution.

    Amination: The final step involves the introduction of the methanamine group. This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1-propoxycyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Methyl-1-propoxycyclohexyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methyl-1-propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: A simpler analog without the methyl and propoxy substitutions.

    4-Methylcyclohexylmethanamine: Lacks the propoxy group.

    1-Propoxycyclohexylmethanamine: Lacks the methyl group.

Uniqueness

(4-Methyl-1-propoxycyclohexyl)methanamine is unique due to the presence of both the 4-methyl and 1-propoxy groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(4-methyl-1-propoxycyclohexyl)methanamine

InChI

InChI=1S/C11H23NO/c1-3-8-13-11(9-12)6-4-10(2)5-7-11/h10H,3-9,12H2,1-2H3

InChI Key

AMMIMQCZGZHOLR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCC(CC1)C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.